

Quantitative Analysis of N-Acylglycines in Biological Matrices using LC-MS/MS

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Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylglycines are a class of endogenous metabolites formed by the conjugation of an acyl-CoA with glycine. In healthy individuals, these compounds are present at low levels. However, their concentrations can significantly increase in certain inborn errors of metabolism, such as fatty acid oxidation disorders and organic acidemias, making them crucial biomarkers for diagnosis and disease monitoring.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the accurate and sensitive quantification of N-acylglycines in biological matrices like plasma and urine due to its high specificity and throughput.[1] This document provides a detailed protocol for the quantitative analysis of a panel of N-acylglycines using LC-MS/MS.

Experimental Protocols

This section details the methodologies for sample preparation, LC-MS/MS analysis, and data processing for the quantification of N-acylglycines.

Sample Preparation



Plasma Sample Preparation (Protein Precipitation)

- Thaw frozen plasma samples on ice.
- Vortex the sample for 10 seconds.
- In a clean microcentrifuge tube, add 50 μL of plasma.
- Add 200 μL of ice-cold acetonitrile containing a suitable internal standard (e.g., n-Octanoylglycine-2,2-d2).
- Vortex vigorously for 30 seconds to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

Urine Sample Preparation (Dilute-and-Shoot)

- Thaw frozen urine samples at room temperature.
- Vortex the sample for 10 seconds.
- Centrifuge at 4,000 x g for 5 minutes to pellet any debris.
- In a clean microcentrifuge tube, combine 50 μL of the urine supernatant with 450 μL of an internal standard working solution (e.g., n-Octanoylglycine-2,2-d2 in 50% methanol/water).
- Vortex for 10 seconds.
- Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.[1]

Liquid Chromatography (LC) Conditions

- System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm).



• Mobile Phase A: 0.1% Formic Acid in Water

• Mobile Phase B: 0.1% Formic Acid in Acetonitrile

• Flow Rate: 0.4 mL/min

Injection Volume: 5 μL

• Gradient Program:

o 0-1 min: 5% B

• 1-8 min: 5-95% B

o 8-9 min: 95% B

o 9-9.1 min: 95-5% B

o 9.1-12 min: 5% B

Mass Spectrometry (MS) Conditions

• System: A triple quadrupole mass spectrometer.

• Ionization Mode: Electrospray Ionization (ESI), Positive

Detection Mode: Multiple Reaction Monitoring (MRM)

• Ion Source Temperature: 500°C

IonSpray Voltage: 5500 V

• Curtain Gas: 35 psi

Collision Gas: Medium

• Nebulizer Gas (GS1): 50 psi

• Heater Gas (GS2): 50 psi



Data Presentation

Quantitative data for a panel of N-acylglycines are summarized below. Table 1 provides the MRM transitions for selected N-acylglycines. Table 2 presents the urinary reference ranges for a comprehensive panel of N-acylglycines.

Table 1: MRM Transitions for N-Acylglycine Panel

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
N-Propionylglycine	132.1	76.1	15
N-Butyrylglycine	146.1	76.1	15
N-Isovalerylglycine	160.1	76.1	16
N-Hexanoylglycine	174.1	76.1	17
N-Octanoylglycine	202.2	76.1	20
N-Suberylglycine	232.2	76.1	22
n-Octanoylglycine-2,2-d2 (ISTD)	204.2	78.1	20

Note: Collision energies are instrument-dependent and should be optimized.[1]

Table 2: Urinary N-Acylglycine Reference Ranges



N-Acylglycine	Reference Range (mg/g Creatinine)	Associated Metabolic Disorders with Elevated Levels
n-Acetylglycine	≤3.50	-
n-Propionylglycine	≤2.25	Propionic Acidemia, Multiple Carboxylase Deficiency
Isobutyrylglycine	≤3.00	Isobutyryl-CoA Dehydrogenase Deficiency
n-Butyrylglycine	≤2.50	Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency
2-Methylbutyrylglycine	≤2.00	2-Methylbutyryl-CoA Dehydrogenase Deficiency
Isovalerylglycine	≤8.00	Isovaleric Acidemia
3-Methylcrotonylglycine	≤2.25	3-Methylcrotonyl-CoA Carboxylase Deficiency
n-Tiglylglycine	≤9.00	Beta-Ketothiolase Deficiency
n-Hexanoylglycine	≤2.00	Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency
n-Octanoylglycine	≤2.00	Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency
3-Phenylpropionylglycine	≤2.00	-
Suberylglycine	≤5.00	Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

Data sourced from Mayo Clinic Laboratories.[2]

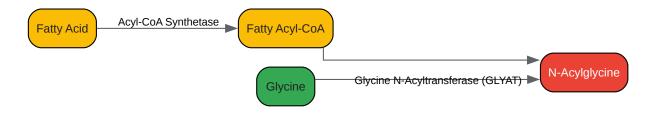


Method Validation Parameters

The described LC-MS/MS method for N-acylglycine quantification typically demonstrates excellent performance characteristics:

- Linearity: Correlation coefficients (r²) > 0.99 are consistently achieved over a wide concentration range (e.g., 0.1 to 100 μM).[1]
- Lower Limit of Quantification (LLOQ): LLOQs are typically in the low micromolar to nanomolar range, for instance, 0.1 μM for many analytes.[1]
- Precision: Within- and between-run precision are generally characterized by coefficients of variation (CVs) of less than 15%.
- Accuracy: Accuracy is typically within 85-115% of the nominal concentration.

Mandatory Visualizations N-Acylglycine Biosynthesis Pathway

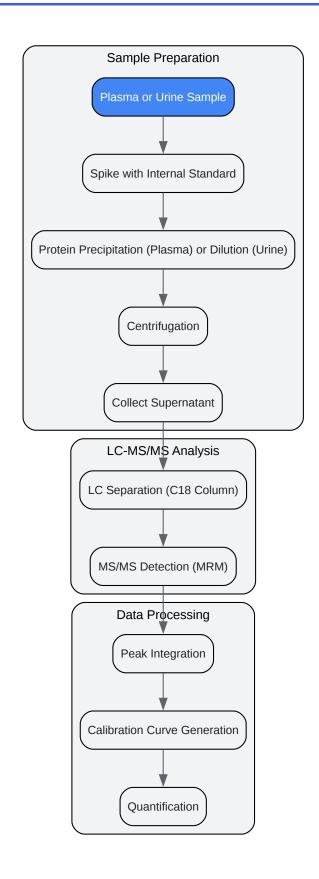


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Caption: Biosynthesis pathway of N-acylglycines.

Experimental Workflow for N-Acylglycine Quantification





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Caption: Experimental workflow for N-acylglycine analysis.



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References

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